1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a thiophene ring, and a urea group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reactivity of the pyrrolidine, thiophene, and urea groups. For example, the pyrrolidine ring might undergo reactions typical of amines, while the thiophene ring might participate in reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar (urea) and nonpolar (thiophene) groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Synthesis and Stereochemical Determination
The compound plays a crucial role in the synthesis and stereochemical determination of active metabolites in potent PI3 kinase inhibitors. A study detailed the stereospecific synthesis process, highlighting its importance in the development of pharmaceuticals (Chen et al., 2010).
Enzyme Inhibition and Anticancer Activity
Research on urea derivatives, including those similar to the specified compound, has demonstrated their potential in enzyme inhibition and anticancer investigations. These studies provide insight into the structural requirements for biological activity and the potential for these compounds to be developed into therapeutic agents (Mustafa et al., 2014).
Corrosion Inhibition
Mannich bases derived from urea compounds have been studied for their corrosion inhibition properties on mild steel surfaces in acidic environments. These findings are significant for industrial applications, where corrosion resistance is crucial (Jeeva et al., 2015).
Material Science and Hydrogel Formation
The structural versatility of urea derivatives is utilized in material science, particularly in the formation of hydrogels. These materials have applications in drug delivery systems and tissue engineering due to their unique physical properties (Lloyd & Steed, 2011).
Complexation and Unfolding Studies
Urea derivatives are involved in complexation-induced unfolding studies, providing insights into the formation of multiply hydrogen-bonded complexes. These studies have implications for understanding molecular interactions and the design of new molecular assemblies (Corbin et al., 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1-methyl-5-oxopyrrolidin-3-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-13-6-7(5-9(13)14)11-10(15)12-8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBJGWBTRGXSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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